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Compound of Interest

Compound Name: 3-chloro-N-methoxybenzamide

Cat. No.: B14129728

Get Quote

Executive Summary
3-Chloro-N-methoxybenzamide (CAS: 64648-18-6) is a specialized hydroxamic acid ether

derivative primarily utilized in modern organic synthesis as a transformable directing group

(TDG). Unlike the more common Weinreb amides (N-methoxy-N-methyl), this secondary amide

possesses an acidic N-H proton, making it a critical substrate for transition-metal-catalyzed C–

H activation (specifically Rh(III), Co(III), and Ir(III) catalysis).

This guide provides a rigorous analysis of its physical properties, a self-validating synthetic

protocol, and the mechanistic logic driving its application in drug discovery scaffolds (e.g.,

isoquinolones).

Physicochemical Profile
The following data aggregates experimental observations and high-confidence predicted

values validated against structural analogs (e.g., N-methoxybenzamide and 3-

chlorobenzamide).

Table 1: Core Physical Properties
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Property Value / Description Confidence Level

CAS Number 64648-18-6 Verified Commercial

Molecular Formula C₈H₈ClNO₂ Exact

Molecular Weight 185.61 g/mol Exact

Physical State
Crystalline Solid (White to Off-

White)
Experimental

Melting Point
108 – 112 °C (Typical range

for m-Cl analogs)
Analog-Derived

Solubility

Soluble in MeOH, DCM,

EtOAc, DMSO; Insoluble in

Water

Experimental

LogP (Octanol/Water) 1.82 ± 0.3 Predicted (ACD/Labs)

pKa (Amide NH) ~8.5 – 9.0 Predicted

H-Bond Donors 1 (Amide NH) Exact

H-Bond Acceptors 2 (Carbonyl O, Methoxy O) Exact

Scientist’s Insight: Lipophilicity & Handling
The presence of the 3-chloro substituent significantly increases lipophilicity (LogP ~1.8)

compared to the unsubstituted N-methoxybenzamide (LogP ~0.1). This facilitates purification

via normal-phase silica chromatography (typically eluting at 20–40% EtOAc/Hexanes) but

requires dry loading techniques for optimal separation.

Synthetic Protocol: Acid Chloride Route
Objective: Synthesis of 3-chloro-N-methoxybenzamide on a 10 mmol scale. Mechanism:

Nucleophilic acyl substitution of an acid chloride with O-methylhydroxylamine.

Reagents & Materials[2][4][5][6][7][8][9]
Substrate: 3-Chlorobenzoic acid (1.57 g, 10 mmol)
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Activation: Oxalyl chloride (1.2 equiv) + DMF (cat.)[1] OR Thionyl chloride (SOCl₂)

Nucleophile:O-Methylhydroxylamine hydrochloride (MeONH₂·HCl) (1.2 equiv)

Base: Potassium Carbonate (K₂CO₃) (3.0 equiv) or Pyridine (2.5 equiv)

Solvent: Dichloromethane (DCM) (Anhydrous) and Water (for biphasic workup)

Step-by-Step Methodology
Phase 1: Activation (In Situ Acid Chloride Formation)

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a stir bar and N₂ inlet.

Dissolution: Dissolve 3-chlorobenzoic acid (10 mmol) in anhydrous DCM (20 mL).

Chlorination: Cool to 0 °C. Add catalytic DMF (2 drops). Dropwise add oxalyl chloride (12

mmol).

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution

(HCl/CO/CO₂) ceases.

Concentration: Evaporate solvent/excess reagent under reduced pressure. Redissolve the

crude acid chloride in fresh anhydrous DCM (10 mL).

Phase 2: Amidation (Schotten-Baumann Conditions)
Preparation: In a separate flask, prepare a biphasic mixture of K₂CO₃ (30 mmol) and

MeONH₂·HCl (12 mmol) in EtOAc (20 mL) and Water (10 mL). Cool to 0 °C.

Addition: Dropwise add the DCM solution of 3-chlorobenzoyl chloride to the vigorously stirred

amine/base mixture over 15 minutes.

Monitoring: Stir at RT for 3–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

Success Criterion: Disappearance of acid chloride (often visualized as methyl ester if

quenched with MeOH for TLC) and appearance of a UV-active spot at Rf ~0.3.

Phase 3: Workup & Purification[2]
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Separation: Separate layers. Extract aqueous layer with EtOAc (2 x 20 mL).

Wash: Wash combined organics with 1M HCl (to remove unreacted amine), then Brine.

Drying: Dry over Na₂SO₄, filter, and concentrate.

Recrystallization: If solid is off-white, recrystallize from Hexane/EtOAc.

Visualization: Synthesis & Logic
Diagram 1: Synthetic Workflow
This workflow visualizes the critical path from raw material to purified directing group.
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Caption: Step-wise synthetic pathway emphasizing the activation of the carboxylic acid

followed by controlled amidation.

Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, compare your data against these

expected spectral signatures.

1H NMR (400 MHz, CDCl₃)
δ 9.00 – 9.80 (br s, 1H): Amide N-H. (Broadness indicates exchangeable proton; shift varies

with concentration).

δ 7.75 (t, J = 1.8 Hz, 1H): Aromatic H2 (Ortho to CO, Ortho to Cl).

δ 7.65 (dt, J = 7.6, 1.3 Hz, 1H): Aromatic H6 (Ortho to CO).

δ 7.50 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H): Aromatic H4 (Para to CO).

δ 7.38 (t, J = 7.9 Hz, 1H): Aromatic H5 (Meta to CO).
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δ 3.88 (s, 3H): Methoxy O-CH₃. (Distinctive singlet, key diagnostic peak).

IR Spectroscopy (ATR)
3150 – 3250 cm⁻¹: N-H stretch (secondary amide).

1645 – 1665 cm⁻¹: C=O stretch (Amide I band).

1050 – 1080 cm⁻¹: N-O stretch (Characteristic of hydroxamic acid ethers).

Application Logic: Why this Molecule?
In drug discovery, 3-chloro-N-methoxybenzamide is not usually the final drug but a privileged

scaffold for constructing nitrogen heterocycles.

The "Internal Oxidant" Mechanism
The N-methoxy bond is weak (~55 kcal/mol). In Rh(III) or Co(III) catalysis, this bond acts as an

internal oxidant.

Coordination: The metal binds the Amide Oxygen and the Ortho-Carbon (C-H activation).

Insertion: An alkyne or alkene inserts into the Metal-Carbon bond.

Reductive Elimination: The metal reduces by cleaving the N-O bond, releasing MeOH and

forming a cyclized product (e.g., Isoquinolone).

Diagram 2: C-H Activation Logic
This diagram illustrates the "Transformable Directing Group" concept.
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Caption: Mechanism of action showing the N-methoxy group functioning as both a directing

group and an internal oxidant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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